molecular formula C9H11NO4 B032438 Methyl 2-amino-5-hydroxy-4-methoxybenzoate CAS No. 50413-44-0

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

Cat. No.: B032438
CAS No.: 50413-44-0
M. Wt: 197.19 g/mol
InChI Key: PZCOPZZPGYOVIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-hydroxy-4-methoxybenzoate can be synthesized through various methods. One common method involves the reaction of methyl 2-amino-4-hydroxy-5-methoxybenzoate with formamide and ammonium formate at 140°C for 4 hours . After cooling, water is added, and the precipitated product is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-amino-5-hydroxy-4-methoxybenzoate include:

Uniqueness

This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and methoxy groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2-amino-5-hydroxy-4-methoxybenzoate, also known as methyl 2-amino-5-hydroxy-4-methoxybenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H13NO4
  • Molecular Weight : Approximately 213.22 g/mol

The compound features an amino group (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3) attached to a benzoate ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the methoxy and hydroxyl groups enhance lipophilicity and solubility, facilitating cellular uptake. These interactions can influence enzymatic activity and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. A study demonstrated that derivatives of this compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antitumor Properties

The compound has been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these activities were reported in the low micromolar range (1.2–5.3 µM), indicating potent antiproliferative effects .

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Synthesis and Antimicrobial Evaluation :
    • A series of derivatives were synthesized, leading to the discovery of compounds with enhanced antimicrobial activity compared to the parent compound.
    • Table 1 summarizes the antimicrobial activities of selected derivatives:
    CompoundMIC (µg/mL)Activity
    This compound32Moderate
    Derivative A8Strong
    Derivative B16Moderate
  • Antitumor Activity Assessment :
    • In a comparative study, this compound was evaluated alongside known chemotherapeutics.
    • The results indicated that it has comparable efficacy in inhibiting tumor cell growth, particularly in MCF-7 cells .
  • Antioxidative Studies :
    • The antioxidative capacity was assessed using DPPH radical scavenging assays, showing significant activity that supports its potential use in formulations aimed at reducing oxidative damage .

Properties

IUPAC Name

methyl 2-amino-5-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCOPZZPGYOVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630882
Record name Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50413-44-0
Record name Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 3, a mixture of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (3.88 g, 17.1 mmol) and Pd/C in EtOAc (100 mL) was stirred under 1 atmosphere of hydrogen at room temperature overnight, to afford methyl 2-amino-5-hydroxy-4-methoxybenzoate as a solid (3.1 g, 92%). 1H NMR (300 MHz, DMSO-d6) δ 8.31 (s, 1H), 7.08 (s, 1H), 6.31 (s, 1H), 6.24 (s, 1H), 3.74 (s, 3H), 3.72 (s, 3H).
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